![molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9](/img/structure/B2771757.png)
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is a compound that features two benzimidazole groups connected by a butane chain through sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane typically involves the reaction of 1,4-dibromobutane with 2-mercaptobenzimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfur atoms of the benzimidazole groups displace the bromine atoms on the butane chain . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole groups can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the benzimidazole groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane exerts its effects involves its ability to coordinate with metal ions and interact with biological macromolecules. The benzimidazole groups can bind to metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with DNA or proteins, leading to its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with a benzene ring instead of a butane chain.
1,4-Bis(1H-benzo[d]imidazol-2-yl)butane: Similar but lacks the sulfur atoms.
1,4-Bis(1H-benzo[d]imidazol-2-yl)ethane: Shorter chain length.
Uniqueness
1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is unique due to the presence of sulfur atoms linking the benzimidazole groups, which can significantly influence its chemical reactivity and coordination properties. This structural feature allows for unique interactions with metal ions and biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMPPKUVUNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
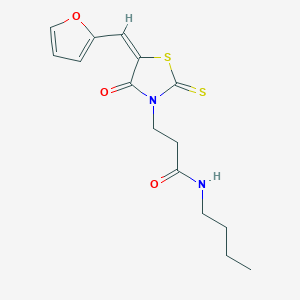
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2771675.png)
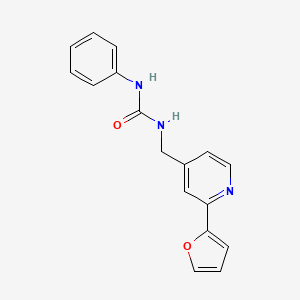
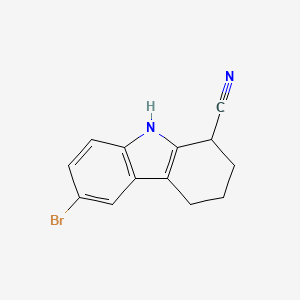
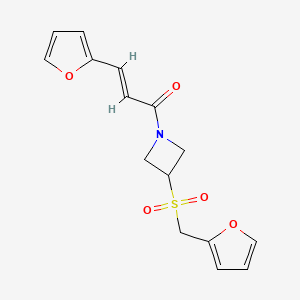
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2771679.png)
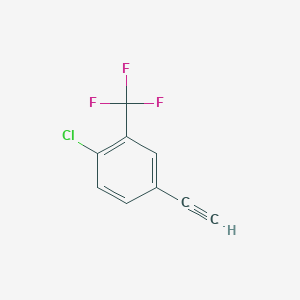
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2771689.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2771695.png)
![N-(3,5-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2771696.png)
